N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide
Description
N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide is a structurally complex acetamide derivative characterized by a central nitro-substituted phenyl ring functionalized at positions 2 and 5 with ethynyl-linked 4-sulfanylphenyl groups. The acetamide moiety (-NHCOCH₃) is attached to the nitrogen of the nitro-substituted phenyl ring. Its structural analogs, such as N-(substituted phenyl)acetamides, are widely recognized as intermediates in heterocyclic synthesis .
Properties
CAS No. |
355022-71-8 |
|---|---|
Molecular Formula |
C24H16N2O3S2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[4-nitro-2,5-bis[2-(4-sulfanylphenyl)ethynyl]phenyl]acetamide |
InChI |
InChI=1S/C24H16N2O3S2/c1-16(27)25-23-14-20(9-3-18-6-12-22(31)13-7-18)24(26(28)29)15-19(23)8-2-17-4-10-21(30)11-5-17/h4-7,10-15,30-31H,1H3,(H,25,27) |
InChI Key |
NZKZKAFGQMUTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C#CC2=CC=C(C=C2)S)[N+](=O)[O-])C#CC3=CC=C(C=C3)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the attachment of sulfanyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, affecting their function. The ethynyl groups can participate in covalent bonding with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Key Observations :
- Spatial Arrangement : Ethynyl spacers in the target compound enhance rigidity and π-conjugation, unlike flexible ether linkages in N-(4-(Benzyloxy)phenyl)acetamide .
- Functional Group Reactivity : Sulfhydryl groups in the target compound enable disulfide formation or metal coordination, contrasting with the sulfonyl group in ’s compound, which may stabilize charge interactions .
Characterization Techniques :
- IR and NMR spectroscopy are standard for confirming acetamide and nitro groups .
- X-ray crystallography (e.g., ) reveals nitro-induced planarity distortions and intermolecular interactions (e.g., C–H⋯O bonds) .
Physicochemical Properties
- Solubility : Sulfhydryl groups may enhance aqueous solubility compared to lipophilic benzyloxy or methylsulfonyl substituents .
- Crystallinity : Ethynyl spacers in the target compound could promote crystalline packing via π-stacking, whereas bulky groups (e.g., tetrahydrocarbazole in ) may reduce crystallinity .
Biological Activity
N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H16N2O2S2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has shown potential in:
- Antioxidant Activity : The presence of sulfanyl groups may contribute to its ability to scavenge free radicals.
- Neuroprotective Effects : Similar compounds have demonstrated protective effects against oxidative stress in neuronal cells, suggesting potential neuroprotective properties for this compound as well.
Biological Evaluations
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antioxidant | 15.0 | |
| Compound B | Neuroprotective | 20.5 | |
| This compound | TBD | TBD | TBD |
Case Studies
-
Neuroprotective Study :
A study investigated the neuroprotective effects of related acetamides on PC12 cells exposed to sodium nitroprusside (SNP). Results indicated that certain acetamides could significantly reduce cell death and oxidative stress markers, suggesting similar potential for this compound. -
Antioxidant Activity Assessment :
Compounds with similar structures were tested for their ability to inhibit lipid peroxidation and scavenge free radicals. The findings indicated that modifications in the chemical structure could enhance antioxidant properties, which may also apply to our compound.
Research Findings
Recent research has highlighted the importance of molecular docking studies in understanding how such compounds interact with target proteins. For instance, molecular docking results for similar compounds indicated strong binding affinities with carbonic anhydrase II, hinting at a possible mechanism for their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
